2-Amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound belongs to the pyranobenzothiazine class, characterized by a fused pyrano[3,2-c][2,1]benzothiazine core. Key structural features include:
- Substituents: A 4-fluorobenzyl group at position 6, a 3,4-dihydroxyphenyl group at position 4, and a carbonitrile group at position 2.
The presence of the 3,4-dihydroxyphenyl moiety may confer antioxidant properties, while the fluorobenzyl group likely improves metabolic stability and lipophilicity.
Properties
IUPAC Name |
2-amino-4-(3,4-dihydroxyphenyl)-6-[(4-fluorophenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O5S/c26-16-8-5-14(6-9-16)13-29-19-4-2-1-3-17(19)23-24(35(29,32)33)22(18(12-27)25(28)34-23)15-7-10-20(30)21(31)11-15/h1-11,22,30-31H,13,28H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXABWKGQABKHRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC(=C(C=C4)O)O)S(=O)(=O)N2CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a pyrano-benzothiazine core which is significant for its biological interactions.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Antioxidant Properties : The presence of hydroxyl groups suggests potential antioxidant activity, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
Biological Activity Summary
Case Studies and Research Findings
-
Anticancer Studies :
- A study evaluated the cytotoxic effects of the compound on colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells. The results indicated significant inhibition compared to standard treatments like Doxorubicin. The IC50 values for HCT-116 were recorded at lower concentrations than conventional drugs, suggesting enhanced potency .
- Structure-Activity Relationship (SAR) :
- Mechanistic Insights :
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant antiproliferative effects against various cancer cell lines. The mechanism of action often involves:
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G1/S checkpoint.
Case Study : A derivative of this compound demonstrated potent activity against breast cancer cells by inducing apoptosis through mitochondrial pathways. This suggests that similar compounds could be developed for targeted cancer therapies.
Antimicrobial Properties
The compound has shown promising antimicrobial properties against both bacterial and fungal strains. The incorporation of fluorine in its structure enhances its bioactivity.
Case Study : A related compound was tested against Acanthamoeba castellanii, revealing significant in vitro activity against both trophozoites and cysts. This indicates potential therapeutic applications for treating amoebic infections.
Anti-inflammatory Effects
Benzothiazine derivatives have been researched for their anti-inflammatory properties. The compound inhibits pro-inflammatory cytokines and enzymes such as COX-2.
Research Finding : A structurally analogous compound was found to reduce inflammation markers in animal models, suggesting that this class of compounds could be developed as anti-inflammatory agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6h)
- Structure: Pyrano[3,2-b]pyran core with a 4-chlorobenzyloxy group and hydroxymethyl substituent.
- Physical Properties :
- Key Differences: Replaces the benzothiazine core with a pyranopyran system. Chlorobenzyloxy substituent instead of fluorobenzyl, altering electron-withdrawing effects. Lacks sulfone groups, reducing polarity compared to the target compound.
2-Amino-6-(2-fluorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
- Structure: Shares the pyranobenzothiazine core and 5,5-dioxide configuration but has a 2-fluorobenzyl group and 4-fluorophenyl substituent.
- Key Differences: 2-Fluorobenzyl vs. 4-fluorobenzyl: Ortho-substitution may sterically hinder binding interactions. 4-fluorophenyl vs.
Pyrimido[2,1-b]quinazoline Derivatives (e.g., Compound 12)
- Structure : Pyrimidoquinazoline core with a 5-methylfuran-2-yl group and carbonitrile substituent.
- Physical Properties :
- Key Differences :
- Quinazoline instead of benzothiazine core, altering π-π stacking and enzyme-binding interactions.
- Furan substituent introduces heterocyclic diversity but reduces aromatic bulk compared to fluorobenzyl.
Benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
- Structure: Pyrano[3,2-b]pyran core with a benzyl ester and hydroxymethyl group.
- Molecular Formula: C23H18FNO6 (Molar mass: 423.39 g/mol) .
- Key Differences: Carboxylate ester vs. Lacks sulfone and dihydroxyphenyl groups, reducing polarity and antioxidant capacity.
Structural and Functional Analysis Table
Research Findings and Implications
- MAO Inhibition: Fluorobenzyl-substituted pyranobenzothiazines (e.g., compound 6d and 7r) show nanomolar-range IC50 values for MAO-B, while dihydroxyphenyl-containing analogs may target MAO-A due to enhanced hydrogen bonding .
- Synthetic Flexibility: The multicomponent reaction strategy used for pyranobenzothiazines allows modular substitution, enabling optimization of pharmacokinetic properties .
- Limitations: Sulfone groups in the target compound may reduce blood-brain barrier permeability compared to non-sulfonated analogs.
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
The compound can be synthesized via condensation reactions under reflux with acetic anhydride and acetic acid, using sodium acetate as a catalyst. For example, similar pyrano-thiazine derivatives were prepared by refluxing precursors with aromatic aldehydes in a 1:1 solvent ratio (acetic anhydride:acetic acid) for 2 hours, yielding products with ~68% efficiency . Optimization may involve adjusting reflux time, solvent ratios, or catalyst loading. Parallel methods include Pd-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and XPhos with Cs₂CO₃ as a base), which achieves higher regioselectivity for advanced derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assign signals for aromatic protons (e.g., 7.29–8.01 ppm for substituted benzylidene groups) and nitrile (CN) groups .
- IR spectroscopy : Identify NH stretches (3,400–3,200 cm⁻¹) and CN peaks (~2,200 cm⁻¹) .
- HRMS : Confirm molecular weight (e.g., m/z 386 [M⁺] for C₂₀H₁₀N₄O₃S derivatives) .
- Melting point analysis : Used to assess purity (e.g., derivatives in show sharp melting points like 179–180°C) .
Advanced Research Questions
Q. How do substituents on the aryl rings influence the compound’s electronic properties and reactivity?
Substituents like 4-fluorobenzyl or 3,4-dihydroxyphenyl alter electron density and steric effects. For example:
- Electron-withdrawing groups (e.g., -CN, -F) enhance electrophilicity at the pyrano-thiazine core, facilitating nucleophilic attacks .
- Hydroxyl groups (3,4-dihydroxyphenyl) may participate in hydrogen bonding, affecting solubility and intermolecular interactions .
- Comparative studies of derivatives (e.g., 4-bromo vs. 4-methoxyphenyl in ) show substituent-dependent shifts in NMR spectra (Δδ = 0.5–1.0 ppm) and melting points (e.g., 247°C for bromo vs. 211°C for methoxy) .
Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?
Overlapping signals in crowded regions (e.g., aromatic protons or diastereotopic CH₂ groups) can be addressed via:
- 2D NMR (COSY, HSQC) : Resolves coupling networks and assigns quaternary carbons .
- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes .
- Computational modeling : DFT calculations predict chemical shifts (e.g., δ ~7.5 ppm for =CH in benzylidene groups) .
Q. What strategies mitigate low yields in multi-step syntheses?
- Intermediate purification : Column chromatography or recrystallization (e.g., using DMF/water for pyrano-pyrazoles in ) improves purity before subsequent steps .
- Catalyst screening : Pd(OAc)₂/XPhos outperforms other catalysts in C-N coupling, achieving 68% yields for advanced derivatives .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of nitro intermediates in reductive cyclizations .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
